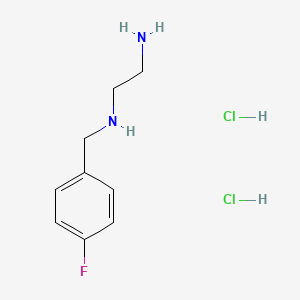

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride

Description

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride is a diamine salt characterized by a 4-fluorobenzyl group attached to the ethane-1,2-diamine backbone. It is primarily used as a chemical intermediate in pharmaceutical and agrochemical research. The fluorine atom at the para position of the benzyl group introduces moderate electron-withdrawing effects, influencing the compound’s reactivity and solubility.

Key properties include:

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.2ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;;/h1-4,12H,5-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPZFFZRIRWJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCN)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-fluorobenzylamine with ethylenediamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions with Hexachlorocyclotriphosphazatriene (HCCP)

The compound reacts with hexachlorocyclotriphosphazatriene (NPCl; HCCP) to form tetrachlorobis(4-fluorobenzyl)monospiro(N/N)cyclotriphosphazene (Compound 2 ) . This reaction involves the replacement of two chlorine atoms on HCCP by the amine groups of N1-(4-Fluorobenzyl)-ethane-1,2-diamine dihydrochloride.

Key Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux conditions

Exchange Reactions with Amines

Compound 2 undergoes further exchange reactions with excess amines to produce tetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes (2a–2c ) :

| Reagent | Product Name | Conditions |

|---|---|---|

| Piperidine | Tetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene (2a ) | Reflux in THF |

| Ethylpiperazine | Tetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene (2b ) | Reflux in THF |

| Phenylpiperazine | Tetraaminobis(4-fluorobenzyl)spiro(N/N)cyclotriphosphazene (2c ) | Reflux in THF |

Characterization of Reaction Products

The structural and chemical properties of the derived compounds were confirmed using:

-

ESI-MS : For molecular weight validation.

-

FTIR : To identify functional groups (e.g., P=N and P–N stretching vibrations at 1200–1300 cm) .

-

NMR Spectroscopy :

-

NMR confirmed aromatic proton signals from the fluorobenzyl group.

-

NMR revealed phosphorus environments in the cyclotriphosphazene core.

-

-

X-ray Crystallography : Resolved solid-state structures of 2a and 2b , showing spirocyclic geometry with chair conformations in the piperidine rings .

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal structures of 2a and 2b were analyzed:

-

Hydrogen bonding : Dominated by H···Cl and H···N contacts.

-

Van der Waals interactions : Contributing to crystal packing stability .

Reaction Mechanism Insights

The substitution mechanism involves nucleophilic attack by the amine groups on the electrophilic phosphorus centers of HCCP. The fluorine atom on the benzyl group enhances electron-withdrawing effects, potentially modulating reactivity.

Scientific Research Applications

Chemical Reactions

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride can undergo various chemical reactions:

- Oxidation: Can be oxidized to form amine oxides using agents like hydrogen peroxide.

- Reduction: Reduction can yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with enhanced properties.

Biology

Research has indicated potential biological activities, including:

- Enzyme Inhibition: It is studied for its ability to inhibit specific enzymes, which may have implications in drug design.

- Receptor Binding: The compound's interaction with biological receptors is being explored to understand its pharmacological effects .

Medicine

Ongoing research focuses on its potential as a therapeutic agent for various diseases, particularly in developing treatments that target specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced stability and reactivity. Its unique chemical characteristics make it valuable in creating advanced formulations .

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the compound's effectiveness in inhibiting botulinum neurotoxin serotype A light chain (BoNT/A LC), demonstrating significant inhibitory activity at low concentrations. This highlights its potential as a lead compound for developing neurotoxin inhibitors .

Case Study 2: Antimalarial Activity

Research on derivatives of this compound showed promising results against Plasmodium falciparum, suggesting that modifications of this compound could lead to effective antimalarial agents .

Mechanism of Action

The mechanism of action of N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences in substituents, molecular properties, and applications:

Key Comparative Analysis

Electronic Effects and Reactivity

- Fluorobenzyl vs. Chlorobenzyl : The 4-fluorobenzyl group (electron-withdrawing via inductive effect) offers milder deactivation compared to the 4-chlorobenzyl analog, which has a stronger electron-withdrawing effect. This difference impacts nucleophilic substitution reactions and binding affinity in receptor-targeted compounds .

- Nitrophenyl vs. In contrast, the thiazolyl group () enhances hydrogen-bonding capacity due to sulfur and nitrogen atoms, improving solubility in polar solvents.

Physicochemical Properties

- Lipophilicity : The naphthyl derivative (LogP ~3.5, estimated) is significantly more lipophilic than the fluorobenzyl compound (LogP 1.965), influencing membrane permeability in biological systems .

- Thermal Stability : The fluorobenzyl compound’s boiling point (265.3°C) is lower than that of bulkier analogs like the naphthyl derivative, which likely has higher thermal stability due to aromatic stacking .

Biological Activity

N1-(4-Fluoro-benzyl)-ethane-1,2-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.13 g/mol. The compound features a fluorobenzyl group attached to an ethane-1,2-diamine backbone, which imparts unique properties that may be exploited in various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.

- Receptor Binding: It shows potential for binding to specific receptors, influencing signaling pathways that could lead to therapeutic outcomes.

Applications in Scientific Research

This compound has several applications across various fields:

- Pharmaceutical Development: The structure suggests possible activity as a drug candidate for treating various diseases.

- Chemical Research: It serves as a building block in the synthesis of more complex molecules.

- Biological Studies: Ongoing research focuses on its enzyme inhibition and receptor binding capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies:

-

Comparative Analysis with Similar Compounds:

- A comparative study highlighted the unique efficacy of this compound against similar compounds like 4-fluorobenzylamine and 4-fluorobenzyl chloride. The results indicated that the presence of both the fluorobenzyl and ethylenediamine groups contributes to its distinct biological properties.

- Therapeutic Potential:

Summary of Biological Activity

Q & A

Q. What are common pitfalls in characterizing hygroscopic derivatives of this compound?

Q. How can this compound be applied in cross-disciplinary environmental research?

- Methodological Answer : It may serve as:

- A probe for detecting fluorinated pollutants via fluorescence quenching assays.

- A chelator in wastewater treatment to immobilize heavy metals.

- A precursor for synthesizing fluorinated adsorbents in air filtration systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.